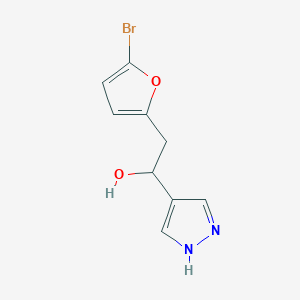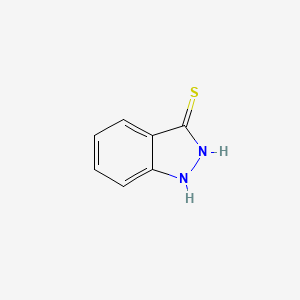
1H-Indazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazole-3-thiol is a heterocyclic compound that features a thiol group attached to the third position of the indazole ring Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazole-3-thiol can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the nitrosation of indoles followed by cyclization can yield indazole derivatives . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .
Industrial Production Methods: Industrial production of this compound often involves optimizing these synthetic routes to achieve higher yields and purity. The use of eco-friendly catalysts and solvent-free conditions is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or iodine can be used for oxidation.
Reduction: Reducing agents such as sodium borohydride are commonly employed.
Substitution: Halogenated compounds and bases are often used in substitution reactions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted indazole derivatives.
Scientific Research Applications
1H-Indazole-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Indazole derivatives, including this compound, are studied for their potential as kinase inhibitors.
Medicine: These compounds have shown promise in anticancer, anti-inflammatory, and antibacterial activities.
Industry: They are used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1H-Indazole-3-thiol involves its interaction with various molecular targets. For instance, in anticancer applications, it may inhibit specific kinases involved in cell proliferation . The thiol group can also form covalent bonds with target proteins, affecting their function and leading to therapeutic effects.
Comparison with Similar Compounds
1H-Indazole-3-amine: Known for its antitumor activity.
2H-Indazole: Another indazole derivative with different reactivity and applications.
Uniqueness: 1H-Indazole-3-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound in medicinal chemistry and other fields.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool for researchers and industry professionals alike.
Properties
Molecular Formula |
C7H6N2S |
|---|---|
Molecular Weight |
150.20 g/mol |
IUPAC Name |
1,2-dihydroindazole-3-thione |
InChI |
InChI=1S/C7H6N2S/c10-7-5-3-1-2-4-6(5)8-9-7/h1-4H,(H2,8,9,10) |
InChI Key |
QZQLBBPKPGSZBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




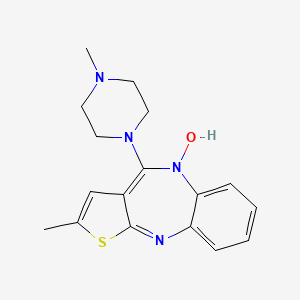
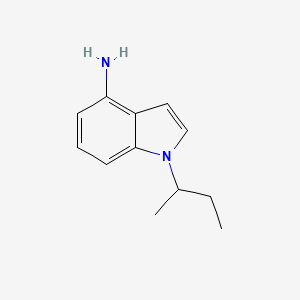

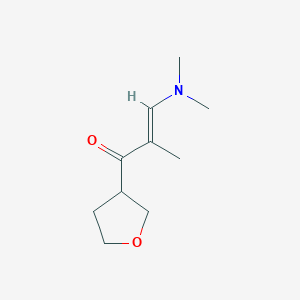


![1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazol-4-amine](/img/structure/B13065105.png)
![N'-hydroxy-2-[(propan-2-yl)amino]ethanimidamide](/img/structure/B13065109.png)
![5-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13065116.png)
